Galbelgin

Descripción general

Descripción

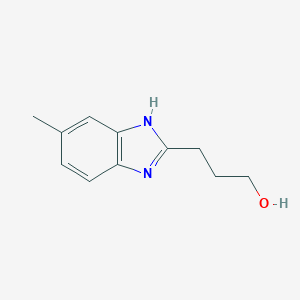

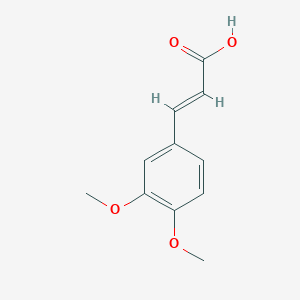

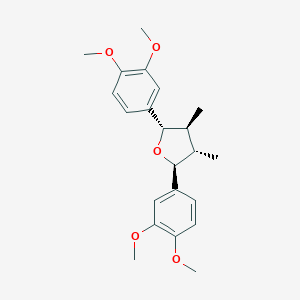

Galbelgin is a natural product found in Machilus thunbergii, Virola surinamensis, and other organisms . It belongs to the chemical family of lignans . The IUPAC name for Galbelgin is (2S,3S,4S,5S)-2,5-bis(3,4-dimethoxyphenyl)-3,4-dimethyloxolane .

Synthesis Analysis

The divergent syntheses of Galbelgin are detailed in a study . An early-stage modified Kowalski one-carbon homologation reaction is utilized to construct the central γ-butyrolactone framework with the two necessary β,γ-vicinal stereogenic centers .Molecular Structure Analysis

The molecular formula of Galbelgin is C22H28O5 . It has a molecular weight of 372.45 . The structure of Galbelgin contains 2,5-diaryl-3,4-dimethyltetrahydrofurans .Chemical Reactions Analysis

The Barker Synthesis of Galbelgin sets the two adjacent stereocenters by the classic Tsunoda/Ito Claisen rearrangement .Physical And Chemical Properties Analysis

Galbelgin has a boiling point of 479.1±45.0 °C at 760 mmHg . Its density is 1.1±0.1 g/cm3 .Aplicaciones Científicas De Investigación

Synthesis and Yield : Galbelgin has been successfully synthesized starting from 4-pentenoic acid, involving steps like Evans asymmetry anti-aldol reaction, TBS protection, hydroboration, oxidation, Friedel–Crafts arylation, and more. The overall yield of galbelgin was approximately 16.9% (Xue et al., 2009).

Stereoselective Synthesis : A stereoselective synthesis procedure for galbelgin was described, showcasing the production of the compound through the reduction of tetrahydrofuran dicarboxylic esters, derived from diaryl dilactones (Stevenson & Williams, 1977).

Biotransformation by Aspergillus niger : Research demonstrated that Aspergillus niger can convert galbelgin to its corresponding 4,4'-O-demethyl derivative, highlighting a potential biotransformation application (Kasahara, Miyazawa & Kameoka, 1996).

Protection-Free Asymmetric Synthesis : An efficient and protection-free asymmetric synthesis of galbelgin was reported. This process involved a diastereoselective aldol reaction, stereoselective C-alkylation, and Friedel–Crafts reaction as key steps (Hazra & Hajra, 2013).

Anionic-Radical Processes and Reductive Radical Cyclizations : Studies on tetrahydrofuran lignans, including galbelgin, showcased their synthesis through tandem oxidative anionic-radical processes and reductive radical cyclizations (Jahn & Rudakov, 2006).

Anti-Platelet Activating Factor Constituents : Galbelgin was identified as one of the anti-platelet activating factor constituents in the stem part of Piper futokadsura, a Chinese medicinal plant (Chen, Yu & Xu, 1993).

Propiedades

IUPAC Name |

(2S,3S,4S,5S)-2,5-bis(3,4-dimethoxyphenyl)-3,4-dimethyloxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O5/c1-13-14(2)22(16-8-10-18(24-4)20(12-16)26-6)27-21(13)15-7-9-17(23-3)19(11-15)25-5/h7-14,21-22H,1-6H3/t13-,14-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLJAVUZBHSLLJL-WJWAULOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(OC1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H](O[C@@H]1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Galbelgin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Nitro-6H-indolo[2,3-b]quinoxaline](/img/structure/B83876.png)

![2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1,3-diphenyl-](/img/structure/B83886.png)

![4-Methyl-9h-pyrido[2,3-b]indole](/img/structure/B83889.png)